molecular formula C17H19NO3S B2437502 methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate CAS No. 477490-42-9

methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate

Cat. No.: B2437502
CAS No.: 477490-42-9
M. Wt: 317.4
InChI Key: QLXDHRSPQZRVSY-UHFFFAOYSA-N
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Description

methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of benzo[b]thiophenes, which includes a sulfur atom in a five-membered ring fused to a benzene ring, imparts significant chemical and biological properties.

Scientific Research Applications

methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions for thiophene derivatives are promising. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) to yield 3-aminobenzo[b]thiophenes . This intermediate can then be further reacted with cyclohexanecarboxylic acid derivatives to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzo[b]thiophene-2-carboxylate: A simpler analog without the cyclohexanecarboxamido group.

    3-aminobenzo[b]thiophene-2-carboxylate: An intermediate in the synthesis of the target compound.

    Benzo[b]thiophene-2-carboxamide: Another related compound with different substituents.

Uniqueness

methyl 3-cyclohexaneamido-1-benzothiophene-2-carboxylate is unique due to the presence of the cyclohexanecarboxamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

methyl 3-(cyclohexanecarbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-21-17(20)15-14(12-9-5-6-10-13(12)22-15)18-16(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXDHRSPQZRVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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